6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride
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Overview
Description
6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method includes the use of hydrogenation, cyclization, and cycloaddition reactions . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been shown to afford a series of enantiomerically enriched piperidine derivatives in good yields .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, has been explored to enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for hydrogenation, trifluoroacetic acid as a cocatalyst, and various organocatalysts . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities . In the industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride involves its interaction with specific molecular targets and pathways. For example, some piperidine derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-(Piperidin-4-yl)pyrimidine-2,4-diolhydrochloride include 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil) and other piperidine derivatives .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the piperidine and pyrimidine moieties, which confer specific chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C9H14ClN3O2 |
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Molecular Weight |
231.68 g/mol |
IUPAC Name |
6-piperidin-4-yl-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-8-5-7(11-9(14)12-8)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H |
InChI Key |
JZHLTTLPUATLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=O)NC(=O)N2.Cl |
Origin of Product |
United States |
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